molecular formula C6H13N3O4S B12861294 D-Ribopyranosyl thiosemicarbazide

D-Ribopyranosyl thiosemicarbazide

Cat. No.: B12861294
M. Wt: 223.25 g/mol
InChI Key: IPZPYSHFPHKLJM-SOOFDHNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:

D-ribose+thiosemicarbazideD-Ribopyranosyl thiosemicarbazide\text{D-ribose} + \text{thiosemicarbazide} \rightarrow \text{this compound} D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .

Scientific Research Applications

D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .

Biological Activity

D-Ribopyranosyl thiosemicarbazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is derived from the thiosemicarbazide class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of ribose derivatives with thiosemicarbazide under acidic or basic conditions. The resulting compound features a ribose sugar moiety linked to a thiosemicarbazide functional group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various glycosylthiosemicarbazides, including D-Ribopyranosyl derivatives, showed promising results against several bacterial strains.

  • In vitro Studies : In vitro experiments demonstrated that this compound has a pronounced bactericidal effect against pathogenic microorganisms, including Escherichia coli and Salmonella species. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Bactericidal/Bacteriostatic
Escherichia coli1:380Bacteriostatic
Salmonella spp.1:640Bactericidal

These findings suggest that this compound could be developed as a therapeutic agent for treating infections caused by resistant bacterial strains.

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Preliminary studies indicate potential efficacy against viral pathogens, although further research is needed to elucidate the mechanisms involved.

  • Case Study : In a controlled study, the compound was tested against influenza virus strains. Results suggested a reduction in viral replication, indicating that this compound may interfere with viral life cycles.

Toxicity Assessment

The safety profile of this compound was assessed through various toxicological studies. The compound was classified as belonging to the III class of hazardous substances based on its toxicity levels observed in animal models.

Table 2: Toxicity Profile of this compound

Test SubjectObserved EffectsToxicity Class
RodentsMild gastrointestinal distressClass III
Aquatic SpeciesMinimal impactNon-toxic

These assessments are crucial for determining the viability of this compound as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes in bacteria and viruses. Thiosemicarbazides are known to inhibit key metabolic pathways, such as nucleic acid synthesis and enzyme activity, which are essential for microbial growth and replication.

Properties

Molecular Formula

C6H13N3O4S

Molecular Weight

223.25 g/mol

IUPAC Name

[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea

InChI

InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1

InChI Key

IPZPYSHFPHKLJM-SOOFDHNKSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NNC(=S)N)O)O)O

Origin of Product

United States

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